molecular formula C22H20BrN3O3 B11231714 N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11231714
M. Wt: 454.3 g/mol
InChI Key: MCVLTHGCSMPDEP-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Pyrrolidine Moiety: This step might involve the reaction of the quinoline derivative with pyrrolidine under suitable conditions.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-BROMOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, these compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Chloroquine: A well-known antimalarial drug that contains a quinoline core.

Uniqueness

N-(4-BROMOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the presence of the bromophenyl and pyrrolidine moieties, which may confer specific biological activities not found in other quinoline derivatives.

Properties

Molecular Formula

C22H20BrN3O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C22H20BrN3O3/c23-15-7-9-16(10-8-15)24-20(27)14-26-19-6-2-1-5-17(19)18(13-21(26)28)22(29)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,27)

InChI Key

MCVLTHGCSMPDEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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